molecular formula C37H47NO12 B1679328 Rifamycin CAS No. 6998-60-3

Rifamycin

Katalognummer B1679328
CAS-Nummer: 6998-60-3
Molekulargewicht: 697.8 g/mol
InChI-Schlüssel: HJYYPODYNSCCOU-ODRIEIDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifamycin is an antibiotic used to treat traveler’s diarrhea caused by a bacteria called Escherichia coli . It works by killing the bacteria and preventing its growth . It is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially .


Synthesis Analysis

Rifamycins are synthesized by the bacterium Amycolatopsis mediterranei . The global nitrogen regulator GlnR directly controls rifamycin biosynthesis in A. mediterranei . GlnR specifically binds to the upstream region of rifZ and rifK, activating their transcription . RifZ is a pathway-specific activator for the whole rif cluster, and RifK is a 3-amino-5-hydroxybenzoic acid (AHBA) synthase .


Molecular Structure Analysis

Rifamycin has a molecular formula of C37H47NO12 and a molecular weight of 695.75 . Two types of rifamycin structures were detected in solution: a zwitterionic one with the transferred proton from O (8)H phenol to secondary N (38) atom and a pseudocyclic structure stabilized via formation of intramolecular H-bond within the protonated basic C (3)-substituent .


Physical And Chemical Properties Analysis

Rifamycin has a molecular weight of 695.75 and a molecular formula of C37H47NO12 . It is a powder that should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

  • Mycobacterium Avium Complex (MAC) Infections

    • Field: Medical Science, Infectious Diseases
    • Application: Rifamycins are particularly effective against mycobacteria, and are therefore used to treat Mycobacterium avium complex (MAC) infections .
    • Method: These drugs are typically administered orally or intravenously .
    • Results: These drugs have proven effective in treating MAC, a type of bacterial infection .
  • Treatment of Infections Involving Foreign Bodies

    • Field: Medical Science, Infectious Diseases
    • Application: Rifampin is often used in combination with other antibiotics to treat infections involving foreign bodies such as a prosthetic joint .
    • Method: Rifampin is typically administered orally or intravenously .
    • Results: Rifampin has shown effectiveness in treating infections in foreign bodies like prosthetic joints .

Safety And Hazards

Rifamycin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Despite their activity against bacteria resistant to other antibiotics, the rifamycins themselves suffer from a rather high frequency of resistance . Therefore, future research may focus on overcoming this resistance to improve the efficacy of rifamycins .

Eigenschaften

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYPODYNSCCOU-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt)
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1032014
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifamycin

CAS RN

6998-60-3
Record name Rifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6998-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin
Reactant of Route 2
Rifamycin
Reactant of Route 3
Rifamycin
Reactant of Route 4
Rifamycin
Reactant of Route 5
Rifamycin
Reactant of Route 6
Rifamycin

Citations

For This Compound
33,800
Citations
HG Floss, TW Yu - Chemical reviews, 2005 - ACS Publications
… was the first rifamycin used clinically. Rifamycin SV is a biosynthetic precursor of rifamycin B, 27 … step, resulting in the accumulation of rifamycin SV. However, strain optimization of this …
Number of citations: 675 pubs.acs.org
MD Surette, P Spanogiannopoulos… - Accounts of Chemical …, 2021 - ACS Publications
… , GD A rifamycin inactivating phosphotransferase family … novel rifamycin-sensitive genetic regulatory element upstream from resistance genes and use it to identify the unknown rifamycin …
Number of citations: 16 pubs.acs.org
RA Adams, G Leon, NM Miller, SP Reyes… - The Journal of …, 2021 - nature.com
… X to rifamycin W [40, 51]. The enzymes Rif5, Rif20, and Rif14 are involved in the conversion of rifamycin W to rifamycin … deleted leads to the accumulation of rifamycin W, which has been …
Number of citations: 27 www.nature.com
N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
… chromophoric moiety of the rifamycin molecule did not … rifamycin SV, in the therapy of experimental infections by oral administration (6). Moreover, the availability of the 3-formyl rifamycin …
Number of citations: 382 karger.com
PR August, L Tang, YJ Yoon, S Ning, R Müller, TW Yu… - Chemistry & biology, 1998 - cell.com
… of the polyketidederived framework, and rifamycin resistance and export. Putative … rifamycin B production and resulted in the formation of P8/1-OG, a known shunt product of rifamycin …
Number of citations: 418 www.cell.com
W Wehrli, F Knüsel, K Schmid… - Proceedings of the …, 1968 - National Acad Sciences
… The rifamycin derivatives used in this work were rifampicin,6 rifamycin B,7 and rifamycin SV.… The results reported in this paper indicate that rifampicin and other rifamycin derivatives form …
Number of citations: 451 www.pnas.org
WJ Burman, K Gallicano, C Peloquin - Clinical pharmacokinetics, 2001 - Springer
… [111,112] The rifamycin antibacterials have in vitro activity … pathogens develop resistance to rifamycin monotherapy, this … relative roles of rifamycin and non-rifamycin components in a …
Number of citations: 418 link.springer.com
TW Yu, Y Shen, Y Doi-Katayama… - Proceedings of the …, 1999 - National Acad Sciences
The assembly of the polyketide backbone of rifamycin B on the type I rifamycin polyketide synthase (PKS), encoded by the rifA–rifE genes, is terminated by the product of the rifF gene, …
Number of citations: 170 www.pnas.org
WW Hoover, EH Gerlach, DJ Hoban… - … and infectious disease, 1993 - Elsevier
Rifaximin, a rifamycin derivative, was evaluated in vitro to assess its spectrum and potency against a wide variety of bacteria, yeasts, viruses, and parasites. High concentrations of …
Number of citations: 145 www.sciencedirect.com
R Lal, S Lal - Bioessays, 1994 - Wiley Online Library
… Rifamycin is a … , rifamycin treatment specifically inhibits the initiation of RNA synthesis by binding to β‐subunit of RNA polymerase. Apart from its activity against the bacteria, rifamycin …
Number of citations: 37 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.